Cas no 2757911-73-0 (tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate)
![tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate structure](https://ja.kuujia.com/scimg/cas/2757911-73-0x500.png)
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-27718407
- tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate
- 2757911-73-0
-
- インチ: 1S/C24H34N2O3/c1-6-25(7-2)21-15-13-19(14-16-21)17-26(23(28)29-24(3,4)5)18-22(27)20-11-9-8-10-12-20/h8-16,22,27H,6-7,17-18H2,1-5H3
- InChIKey: MZKLTCQTIQAFGV-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CC1C=CC(=CC=1)N(CC)CC)CC(C1C=CC=CC=1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 398.25694295g/mol
- どういたいしつりょう: 398.25694295g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 10
- 複雑さ: 473
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 53Ų
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718407-0.05g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-20 | |
Enamine | EN300-27718407-0.25g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-20 | |
Enamine | EN300-27718407-2.5g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-20 | |
Enamine | EN300-27718407-5.0g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-20 | |
Enamine | EN300-27718407-1g |
2757911-73-0 | 1g |
$1214.0 | 2023-09-10 | |||
Enamine | EN300-27718407-10g |
2757911-73-0 | 10g |
$5221.0 | 2023-09-10 | |||
Enamine | EN300-27718407-0.1g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-20 | |
Enamine | EN300-27718407-1.0g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-20 | |
Enamine | EN300-27718407-0.5g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-20 | |
Enamine | EN300-27718407-10.0g |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate |
2757911-73-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-20 |
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2757911-73-0 and Product Name: tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate
The compound with the CAS number 2757911-73-0 and the product name tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups within its molecular framework suggests a multifaceted role in biochemical interactions, making it a subject of intense research interest.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel carbamate derivatives due to their diverse pharmacological properties. The presence of both hydroxyl and diethylamino groups in the molecular structure of this compound hints at its potential as an intermediate in the synthesis of bioactive molecules. Specifically, the N-{[4-(diethylamino)phenyl]methyl} moiety is particularly noteworthy, as it is often associated with enhanced binding affinity to biological targets, which is crucial for developing effective therapeutic agents.
The carbamate functional group, represented by the tert-butyl N-(2-hydroxy-2-phenylethyl)carbamate moiety, plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of drugs. This group is known for its ability to facilitate hydrogen bonding interactions, which are essential for stabilizing enzyme-substrate complexes and improving drug-receptor binding affinity. The tert-butyl group further contributes to the compound's solubility profile, enhancing its bioavailability and therapeutic efficacy.
Current research in medicinal chemistry has highlighted the importance of designing molecules with optimized physicochemical properties. The compound in question exhibits a balance between lipophilicity and polar surface area, which are critical parameters for drug-like characteristics. Studies have shown that such properties can significantly influence a drug's absorption, distribution, metabolism, excretion (ADME), and overall pharmacological activity. The molecular design of this compound aligns well with these principles, making it a promising candidate for further development.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The unique combination of functional groups suggests that it may interact with specific enzymes or receptors involved in various disease pathways. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. The ability to fine-tune the molecular structure to enhance selectivity and potency is a key focus in ongoing research efforts.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and stereoselective transformations, have been employed to construct the complex core structure efficiently. These methodologies not only highlight the synthetic prowess but also underscore the importance of innovative approaches in pharmaceutical chemistry.
In addition to its therapeutic potential, this compound has also been explored for its role as a chemical probe in biochemical assays. By serving as a substrate or inhibitor for specific enzymes, it can provide valuable insights into metabolic pathways and disease mechanisms. Such applications are particularly relevant in the context of personalized medicine, where understanding individual variations in enzyme activity can lead to more tailored treatment strategies.
The future direction of research on this compound will likely focus on optimizing its pharmacological properties through structural modifications. Computational modeling techniques will play a crucial role in predicting how changes in the molecular structure will affect its biological activity. By leveraging these tools alongside experimental validation, researchers can accelerate the discovery process and bring new therapeutic agents to market more efficiently.
In conclusion, the compound with CAS number 2757911-73-0 and product name tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and diverse functional groups make it a versatile tool for drug development and biochemical research. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to make substantial contributions to the field of medicinal chemistry.
2757911-73-0 (tert-butyl N-{[4-(diethylamino)phenyl]methyl}-N-(2-hydroxy-2-phenylethyl)carbamate) 関連製品
- 898417-13-5(2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide)
- 1447967-09-0(3-(2-Thienyl)pentane-1,5-diol)
- 387883-07-0(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-ylfuran-2-carboxamide)
- 941927-86-2(2-methyl-7-(thiophen-2-yl)-5-{4-(trifluoromethyl)phenylmethyl}-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
- 916420-75-2(3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid)
- 951645-46-8(6-(3-Adamantyl-4-methoxyphenyl)-2-naphthoic Acid Ethyl Ester)
- 1049571-45-0(N'-(3,5-dimethylphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)
- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)
- 1353945-51-3(4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester)
- 932475-80-4(N-(2-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide)




